1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c19-15-3-1-2-4-16(15)22-11-9-21(10-12-22)13-17(24)23-7-5-14(6-8-23)18(20)25/h1-4,14H,5-13H2,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYJJHHLAFVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the
Biological Activity
1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article summarizes the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a piperazine moiety and a fluorophenyl group, which contributes to its biological activity. The structural formula can be represented as follows:
his structure is pivotal in understanding how modifications can affect its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly as a modulator of calcium channels and potential anti-inflammatory agent.
1. Calcium Channel Modulation
Studies have shown that derivatives of this compound can inhibit T-type calcium channels, which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. For instance, one study highlighted that oral administration of related compounds resulted in lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that certain derivatives effectively inhibited cyclooxygenase (COX) enzymes, crucial for the production of pro-inflammatory mediators. The half-maximal inhibitory concentration (IC50) values for these compounds were reported, indicating significant potency against COX-1 and COX-2 enzymes. For example, some derivatives showed IC50 values as low as 19.45 μM for COX-1 inhibition .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine and piperidine structures significantly influence the biological activity of the compound. Key findings include:
- Substituent Effects : The presence of the 2-fluorophenyl group enhances binding affinity to target receptors.
- Chain Length : Variations in the length of alkyl chains attached to the piperidine ring affect the potency and selectivity for calcium channels.
A detailed SAR analysis is presented in Table 1 below:
| Compound Variant | Substituent | IC50 (COX-1) | IC50 (COX-2) | Activity Type |
|---|---|---|---|---|
| Variant A | 2-F phenyl | 19.45 μM | 42.1 μM |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperazine-Acetyl Linkages
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone
- Key Differences : Replaces the 2-fluorophenyl group with a 2-methoxyphenyl moiety and incorporates a biphenyl system instead of piperidine-4-carboxamide.
- Pharmacological Profile : Demonstrates atypical antipsychotic activity with anti-dopaminergic (D2) and anti-serotonergic (5-HT2A) effects. Lower catalepsy induction compared to classical antipsychotics .
- QSAR Insights : Higher predicted brain/blood partition coefficient (QPlogBB) correlates with improved CNS penetration .
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide (CAS 896664-99-6)
- Key Differences : Substitutes the 2-fluorophenylpiperazine with a 4-methylpiperidine group.
- Structural Impact : Reduced aromaticity may lower receptor affinity but improve metabolic stability. Molecular weight (267.37 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Key Differences : Features a 4-chlorophenyl group and an ethyl substituent on the piperazine ring.
- Conformational Analysis : The piperazine ring adopts a chair conformation, with bond lengths comparable to the target compound. The 4-chloro substituent may enhance σ-receptor binding but reduce selectivity for serotonin receptors .
Functional Analogues with Fluorophenyl Substituents
4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde Derivatives
- Key Differences : Uses a 4-fluorophenylpiperazine linked to a benzaldehyde-thiosemicarbazone scaffold.
- Activity : Synthesized as acetylcholinesterase (AChE) inhibitors, highlighting the role of fluorine position (para vs. ortho) in modulating enzyme inhibition versus CNS receptor activity .
1-(4-Fluorophenyl)piperazin-2-one (CAS 780753-89-1)
- Key Differences : Replaces the acetyl-piperidine-carboxamide chain with a lactam (piperazin-2-one) ring.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacokinetic Comparisons
QSAR Parameters
*Predicted values based on structural analogs .
- QPlogBB : The target compound’s moderate brain/blood partition coefficient suggests adequate CNS penetration but lower than biphenyl derivatives due to increased polarity from the carboxamide group.
- Electron Affinity : Higher EA correlates with stronger anti-dopaminergic activity, as seen in biphenyl analogs .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integrity of the piperidine, piperazine, and fluorophenyl groups. For example, the 2-fluorophenyl proton signals appear as doublets in the aromatic region (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 403.1892) .
- X-ray Crystallography : Resolves conformational details of the piperidine-carboxamide linkage .
How can computational chemistry tools predict the compound’s interaction with biological targets, such as neurotransmitter receptors?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model binding to serotonin (5-HT1A) or dopamine (D2) receptors. The fluorophenyl group shows strong π-π stacking with aromatic residues in the receptor’s active site .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. RMSD values <2 Å indicate stable binding .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding free energies with the PM6/DFT hybrid method to refine affinity predictions .
How should researchers resolve contradictions in reported biological activities of fluorophenyl-piperazine derivatives?
Advanced Research Question
Discrepancies often arise from structural variations or assay conditions:
- Substituent Effects : Compare analogs with para- vs. ortho-fluorophenyl groups (e.g., ortho-fluoro derivatives in this compound may exhibit higher 5-HT1A selectivity than para-fluoro analogs) .
- Assay Conditions : Standardize cell-based assays (e.g., CHO cells expressing human receptors) and control for factors like serum protein binding .
Advanced Research Question
- Derivatization : Synthesize analogs with modified piperazine (e.g., methylpiperazine) or carboxamide (e.g., ester replacement) groups. Assess changes in logP and binding affinity .
- Kinetic Studies : Measure acetylcholinesterase (AChE) inhibition rates using Ellman’s assay. AChE inhibition (e.g., IC50 = 50 nM) correlates with carboxamide hydrogen-bonding capacity .
- In Vivo Pharmacokinetics : Conduct rodent studies to assess blood-brain barrier penetration. Lipophilicity (clogP ~2.5) and polar surface area (<90 Ų) are critical predictors .
What experimental strategies mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Flow Chemistry : Continuous-flow reactors improve reaction consistency and reduce purification steps for the piperazine-acetyl intermediate .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust reagent feed rates dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
